WDR5-IN-6 - 326901-92-2

WDR5-IN-6

Catalog Number: EVT-1335731
CAS Number: 326901-92-2
Molecular Formula: C13H8Cl2N2O2S
Molecular Weight: 327.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile

  • Compound Description: This compound is a β-enaminonitrile synthesized from 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile. Research highlights its promising cytotoxic activities against MDA-MB-231, A549, and MIA PaCa-2 cancer cell lines []. Additionally, theoretical calculations and molecular modeling suggest strong interaction with DNA methyltransferase 1 [].

C.I. Pigment Red 2 (1′-(2,5-dichlorophenyl)azo-2′-hydroxy-3′-phenylamidonaphthalene)

  • Compound Description: C.I. Pigment Red 2 is an azo dye known for its use as a pigment due to its vibrant color. Its crystal structure reveals a likely hydrazone tautomer form, with intramolecular hydrogen bonds contributing to its planarity [].

N-[1-(2,5-dichlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-carbamic acid ester derivatives

  • Compound Description: This series of compounds incorporates the 2,5-dichlorophenyl moiety within a 1,2,3-triazole ring system. While specific biological activities are not mentioned, their structural characterization is detailed [].

1-(2,5-Dichlorophenyl)-2,2-bis(methylsulfanyl)vinyl esters

  • Compound Description: These esters function as chemoselective acylating reagents, exhibiting high efficiency in acylating various functional groups, including amines, alcohols, thiols, pyrrole, and indole [].

(Z)-1-(2,5-Dichlorophenyl)-2-(3-phenylthiazolidin-2-ylidene)ethanone

  • Compound Description: This compound features a thiazolidine ring linked to the 2,5-dichlorophenylethanone moiety. Structural analysis confirms the planarity of the thiazolidine ring and highlights the role of C—H⋯π interactions and weak C—H⋯Cl hydrogen bonds in crystal stabilization [].
Overview

WDR5-IN-6 is a small molecule inhibitor targeting the WD-repeat containing protein 5, commonly referred to as WDR5. This compound is part of a broader class of inhibitors that interact with the WIN site on WDR5, which plays a crucial role in various cellular functions, particularly in gene expression regulation and chromatin remodeling. WDR5 is known to be a component of the COMPASS complex, which is involved in histone methylation and transcriptional activation.

Source

WDR5-IN-6 was developed as part of research efforts aimed at understanding and inhibiting WDR5's role in cancer and other diseases. Its synthesis and evaluation have been documented in various studies focusing on the design of selective inhibitors for therapeutic applications.

Classification

WDR5-IN-6 falls under the category of chemical compounds known as small molecule inhibitors. These compounds are designed to modulate protein interactions and functions, specifically targeting protein-protein interactions within cellular pathways.

Synthesis Analysis

Methods

The synthesis of WDR5-IN-6 involves several chemical reactions that can include nucleophilic aromatic substitution and cross-coupling techniques. For instance, one approach detailed in the literature includes:

  1. Formation of Intermediate Compounds: Initial substrates undergo nucleophilic aromatic substitution to form key intermediates.
  2. Reduction Reactions: Nitro groups on aromatic rings are reduced to amines, facilitating further reactions.
  3. Cross-Coupling: Techniques such as Suzuki-Miyaura cross-coupling are employed to create biaryl structures essential for binding affinity.
  4. Final Modifications: Amide couplings are performed to attach functional groups that enhance specificity for WDR5.

Technical details regarding the specific reagents, conditions, and purification methods used during synthesis are crucial for replicating these processes in a laboratory setting .

Molecular Structure Analysis

Structure

WDR5-IN-6 has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with the WDR5 protein. The compound's structural features include:

  • A central aromatic system that allows for π-π stacking interactions.
  • Functional groups that enhance solubility and binding affinity.

Data

Chemical Reactions Analysis

Reactions

WDR5-IN-6 participates in various chemical reactions primarily during its synthesis. Key reactions include:

  1. Nucleophilic Aromatic Substitution: This reaction forms critical intermediates necessary for further transformations.
  2. Reduction of Nitro Groups: This step is essential for converting nitro groups into amine functionalities.
  3. Cross-Coupling Reactions: These reactions are pivotal for constructing biaryl linkages that define the inhibitor's structure.

Technical details about reaction conditions such as temperature, solvent choice, and catalyst use are critical for optimizing yield and purity .

Mechanism of Action

Process

WDR5-IN-6 exerts its inhibitory effects by binding to the WIN site on the WDR5 protein. This binding disrupts the interaction between WDR5 and its partner proteins within the COMPASS complex, leading to reduced histone methylation at lysine 4 on histone H3. This process affects gene expression associated with oncogenesis.

Data

Studies have shown that WDR5-IN-6 can significantly lower the activity of methyltransferases associated with WDR5, as evidenced by IC50 values determined through biochemical assays . The mechanism involves competitive inhibition where the presence of WDR5-IN-6 prevents substrate access to the active site.

Physical and Chemical Properties Analysis

Physical Properties

WDR5-IN-6 typically exhibits properties common to small organic molecules, including:

  • Solubility: Varies based on functional groups but generally designed for moderate solubility in biological solvents.
  • Melting Point: Specific melting points can be determined experimentally but are not universally reported.

Chemical Properties

Chemical properties include stability under physiological conditions, reactivity with biological targets, and potential for metabolic degradation. Quantitative structure-activity relationship studies may provide insights into how modifications affect these properties .

Applications

Scientific Uses

WDR5-IN-6 has significant potential in scientific research, particularly in cancer biology. Its applications include:

  • Cancer Research: Investigating the role of WDR5 in tumorigenesis and testing its efficacy as a therapeutic agent.
  • Epigenetics Studies: Understanding how modulation of histone methylation affects gene expression profiles.
  • Drug Development: Serving as a lead compound for designing more potent inhibitors targeting WDR5 or related proteins.
Introduction to WDR5 and Its Oncogenic Relevance

Structural and Functional Biology of WDR5

WD40-Repeat Domain Architecture and Binding Interfaces

WDR5 (WD40-repeat protein 5) is a conserved nuclear scaffolding protein characterized by a seven-bladed β-propeller structure formed by WD40 repeats. This architecture creates multiple protein-binding interfaces critical for its function. Two key sites anchor its interactions:

  • The WIN (WDR5 Interaction) site, a deep arginine-binding pocket that recognizes the conserved "ARA" motif (consensus sequence: G-S/C-AR-A/S-E) in MLL/SET family proteins [7] [8]. Structural analyses reveal that arginine residues (e.g., Arg-3765 in MLL1) insert into this pocket, stabilizing the MLL core complex [8].
  • The WBM (WDR5 Binding Motif) site, a distinct interface proximal to the WIN site that binds the Myc box IIIb (MBIIIb) domain of MYC (residues 258–267; EEIDVV) and other partners [4] [7]. This site enables WDR5 to tether MYC to chromatin, facilitating transcriptional activation of oncogenes [3] [10].

Table 1: Key Binding Interfaces of WDR5

SiteLocationKey Residues/FeaturesFunction
WIN SiteCentral cavityArg-binding pocketBinds "ARA" motif of MLL/SET complexes; essential for H3K4 methylation
WBM SitePeripheral to WIN siteSurface grooveRecognizes MBIIIb motif of MYC; recruits MYC to target gene promoters
β-PropellerBlades 1–7WD40 repeatsScaffolds protein complexes (NSL, ATAC, PRC1.6) via multiple interaction surfaces

Role in Epigenetic Complex Assembly

WDR5 nucleates diverse epigenetic writer complexes by serving as a scaffold:

  • MLL/SET Complexes: WDR5 recruits MLL1 via the WIN site, forming the WRAD subcomplex (WDR5, RbBP5, Ash2L, DPY-30). This assembly is essential for histone H3 lysine 4 mono- to tri-methylation (H3K4me1/2/3), marks of active transcription [2] [8].
  • NSL and ATAC Complexes: WDR5 is a core subunit of nonspecific lethal (NSL) and Ada2a-containing (ATAC) histone acetyltransferase complexes. These catalyze acetylation of H4K5/K8/K16, further promoting chromatin accessibility [5] [7].
  • Non-Canonical Complexes: WDR5 associates with the NuRD deacetylase complex, PRC1.6 (Polycomb repressive complex 1.6), and the INO80 chromatin remodeler, highlighting its functional versatility in gene activation and repression [7].

WDR5 as a Scaffold for MYC Chromatin Recruitment

Beyond histone modifiers, WDR5 directly binds the MBIIIb domain of MYC oncoproteins via its WBM site. This interaction anchors MYC to ~80% of its genomic targets, enabling the transcription of genes driving ribosome biogenesis, metabolism, and cell cycle progression [3] [10]. Disruption of the MYC-WDR5 interface (e.g., by point mutations in MBIIIb) abolishes MYC’s chromatin recruitment and tumorigenic potential, underscoring WDR5’s role as a MYC cofactor [6] [10].

WDR5 in Cancer Pathogenesis

Overexpression in Hematological and Solid Tumors

WDR5 is overexpressed across malignancies, correlating with aggressive phenotypes:

  • Leukemia: Elevated WDR5 and MLL1 levels in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) associate with high-risk cytogenetics, increased blast counts, and poor complete remission rates [2].
  • Solid Tumors: WDR5 is amplified in neuroblastoma, glioblastoma (GBM), cholangiocarcinoma (CCA), and triple-negative breast cancer (TNBC). In GBM, WDR5 sustains cancer stem cell populations via SOX2/OCT4-mediated self-renewal [5] [6].

Table 2: WDR5 Dysregulation in Human Cancers

Cancer TypeExpression PatternClinical Correlation
AML/ALLOverexpressed in 60–85% of patientsHigh blast count; poor complete remission; reduced survival
GlioblastomaEnriched in SOX2+ cancer stem cellsSustains tumor-initiating capacity; therapeutic resistance
NeuroblastomaAmplified in high-risk subtypesDrives cell proliferation; anti-apoptotic effects
CholangiocarcinomaCo-overexpressed with c-MycPromotes metastasis; EMT induction

Mechanisms of Oncogenesis

WDR5 drives tumorigenesis through interconnected pathways:

  • Ribosomal Biogenesis: WDR5 binds promoters of protein synthesis genes (PSGs), including ribosomal proteins and translation factors. Inhibition displaces WDR5 from chromatin, suppressing PSG transcription, triggering nucleolar stress, and activating p53-mediated apoptosis [3].
  • MYC Amplification: WDR5-MYC cooperativity regulates metabolic genes (e.g., HIF1A) and EMT inducers. In CCA, WDR5 stabilizes HIF-1α by suppressing PHD2 expression, facilitating metastasis [6] [10].
  • Epigenetic Dysregulation: WDR5-mediated H3K4me3 at promoters of stemness genes (e.g., SOX2, POU5F1) maintains cancer stem cells in GBM. Concurrently, WDR5 recruits repressive complexes (e.g., ING2-HDAC1) to silence tumor suppressors like the fetal γ-globin gene in leukemia [2] [5] [10].

Compound Name: WDR5-IN-6

Properties

CAS Number

326901-92-2

Product Name

WDR5-IN-6

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylbenzimidazole

Molecular Formula

C13H8Cl2N2O2S

Molecular Weight

327.2 g/mol

InChI

InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-10(15)13(7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H

InChI Key

PXUHMEZESKEPKJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.